紫杉醇 IV

描述

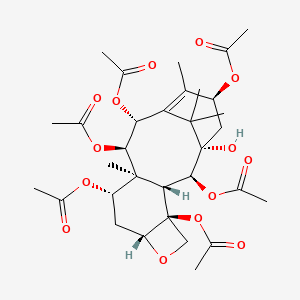

Baccatin IV is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.

科学研究应用

免疫佐剂和抗肿瘤活性:紫杉醇 III,紫杉醇的前体,已被证明具有免疫佐剂活性。它可以增强 MHC II 分子的表达和树突状细胞的同种刺激活性。此外,还发现它可以增加对抗原产生特异性 IgG,并且当与吉西他滨结合使用时,可以抑制肿瘤生长并调节脾脏中的免疫细胞群 (Kim 等人,2011)。

结构分析:已经对与紫杉醇 IV 相关的化合物的分子结构进行了研究,例如在喜马拉雅红豆杉中发现的 10,13-二乙酰基-阿贝this compound。这些研究提供了对这些分子的构象和相互作用的见解,这对于理解它们的生物活性至关重要 (Chattopadhyay 等人,2001)。

用于药物合成的酶促转化:研究人员已经探索了将 10-去乙酰基紫杉醇 III 转化为紫杉醇 III 的酶促过程,这是半合成紫杉醇及其类似物的重要步骤。这一过程对于有效生产这些药物具有重要意义 (Patel、Banerjee 和 Nanduri,2000)。

对癌细胞系的细胞毒性:紫杉醇 III 已被评估其对各种人类癌细胞系的细胞毒性,证明了其在抗癌应用中的潜力。该研究包括对细胞周期停滞、活性氧产生和凋亡细胞死亡的分析 (Sah 等人,2020)。

用于生产的基因工程:为生产紫杉醇 III 而对微生物(如酿酒酵母)进行基因工程的努力代表了一种获取这种化合物用于药物开发目的的创新方法 (DeJong 等人,2006)。

增强 MHC 限制性抗原呈递:紫杉醇 III 可以增强树突状细胞中 MHC 限制性抗原呈递,这是免疫反应机制中的关键因素。这一特性对于免疫疗法的开发具有重要意义 (Lee 等人,2011)。

用于紫杉醇生产的内生真菌:正在研究使用内生真菌生产紫杉醇及其中间体紫杉醇 III,这可能为这些化合物提供替代来源 (Chakravarthi 等人,2020)。

抗真菌作用:对紫杉醇和相关化合物(包括紫杉醇 III)的研究已经调查了它们对植物病原真菌生长的影响。然而,发现紫杉醇 III 对任何测试真菌的生长都没有影响 (Wagner 和 Flores,1994)。

抗炎和镇痛活性:紫杉醇 III 与其他紫杉烷一起被分离出来并评估其抗炎和镇痛活性。这表明在疼痛管理和炎症控制中具有潜在应用 (Kuepeli 等人,2003)。

作用机制

Target of Action

Baccatin IV, like other taxanes, primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell movement, and most importantly, in cell division .

Mode of Action

Baccatin IV interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the microtubules from disassembling, a process that is necessary for cell division . As a result, cells are unable to divide and proliferate, which is particularly useful in the context of cancer cells that divide and grow uncontrollably .

Biochemical Pathways

Baccatin IV is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The conversion of Baccatin IV to paclitaxel involves several enzymatic steps, including acetylation and hydroxylation . The exact biochemical pathways and enzymes involved in these transformations are still under investigation .

Pharmacokinetics

It’s known that the bioavailability and efficacy of taxanes like baccatin iv can be influenced by various factors, including the formulation of the drug, the patient’s individual characteristics, and the presence of drug transporters in the body .

Result of Action

The primary result of Baccatin IV’s action is the inhibition of cell division . By stabilizing microtubules and preventing their disassembly, Baccatin IV effectively halts the process of cell division . This can lead to cell death, or apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of Baccatin IV can be influenced by various environmental factors. For instance, studies have shown that the production of Baccatin IV can be enhanced under certain conditions, such as the presence of specific carbon sources, slightly acidic conditions, and lower temperatures . Furthermore, the action of Baccatin IV can also be influenced by the cellular environment, including the presence of other molecules and the state of the target microtubules .

安全和危害

未来方向

The challenges in Baccatin IV research include difficulties in extracting and synthesizing active components and the need for sustainable utilization strategies . The demand for paclitaxel and its derivatives is expected to reach $20 billion by 2025 , indicating a significant market potential for Baccatin IV and related compounds .

生化分析

Biochemical Properties

Baccatin IV plays a pivotal role in biochemical reactions, particularly in the biosynthesis of paclitaxel. It interacts with various enzymes, proteins, and other biomolecules during this process. One of the key enzymes involved is 10-deacetylbaccatin III-10-β-O-acetyltransferase, which catalyzes the conversion of 10-deacetylbaccatin III to baccatin IV. This interaction is crucial for the subsequent steps in the biosynthesis of paclitaxel. Additionally, baccatin IV interacts with other enzymes such as cytochrome P450 monooxygenases, which further modify its structure to produce paclitaxel .

Cellular Effects

Baccatin IV exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, baccatin IV has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It also affects the expression of genes involved in cell survival and apoptosis, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic pathways . Furthermore, baccatin IV impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of baccatin IV involves several key interactions at the molecular level. Baccatin IV binds to tubulin, a protein that is essential for the formation of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, baccatin IV inhibits the activity of certain enzymes involved in cell division, further contributing to its antiproliferative effects. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of baccatin IV have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Baccatin IV has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive molecules. Long-term studies have shown that baccatin IV can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. These effects are particularly pronounced in cancer cells, where baccatin IV has been shown to inhibit tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of baccatin IV vary with different dosages in animal models. At low doses, baccatin IV has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At higher doses, baccatin IV can induce toxic effects, including damage to normal tissues and organs. Studies have identified threshold doses beyond which the toxic effects of baccatin IV become significant. These studies have also highlighted the importance of optimizing the dosage of baccatin IV to maximize its therapeutic benefits while minimizing its adverse effects .

Metabolic Pathways

Baccatin IV is involved in several metabolic pathways, including the biosynthesis of paclitaxel. It interacts with enzymes such as 10-deacetylbaccatin III-10-β-O-acetyltransferase and cytochrome P450 monooxygenases, which catalyze key steps in its conversion to paclitaxel. These interactions are essential for the production of paclitaxel and its subsequent therapeutic effects. Additionally, baccatin IV can influence metabolic fluxes and alter the levels of key metabolites, thereby impacting cellular metabolism .

Transport and Distribution

Baccatin IV is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, baccatin IV can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The localization and accumulation of baccatin IV can be influenced by factors such as its chemical structure, the presence of binding proteins, and the cellular environment .

Subcellular Localization

The subcellular localization of baccatin IV is crucial for its activity and function. Baccatin IV is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. This localization is essential for its ability to stabilize microtubules and disrupt the mitotic spindle. Additionally, baccatin IV can be targeted to specific organelles, such as the mitochondria, where it can induce apoptosis by modulating mitochondrial membrane potential and promoting the release of pro-apoptotic factors. The subcellular localization of baccatin IV is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJGGIKEFAWREN-WBPIOOJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346494 | |

| Record name | Baccatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-77-2 | |

| Record name | Baccatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Baccatin IV and where is it found?

A1: Baccatin IV is a naturally occurring taxoid, a type of diterpenoid compound found in the bark, needles, and other parts of yew trees, particularly the species Taxus baccata (European Yew), Taxus wallichiana (Himalayan Yew), Taxus chinensis (Chinese Yew) and Taxus yunnanensis (Yunnan Yew). [, , , , , , , ]

Q2: What is the significance of Baccatin IV in scientific research?

A2: Baccatin IV is a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anticancer drug used in the treatment of various cancers. [, ]

Q3: Can you elaborate on the structural characteristics of Baccatin IV?

A3: Baccatin IV possesses a complex structure with a taxane skeleton, characterized by a 6-8-6 ring system. Key structural features include a trans-fused B/C ring junction and an oxetane ring. [] The molecular formula of Baccatin IV is C29H36O10. []

Q4: Has the structure of Baccatin IV been confirmed by spectroscopic methods?

A4: Yes, the structure of Baccatin IV has been extensively studied and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed 13C and 1H NMR data for Baccatin IV have been reported in various solvents, providing valuable insights into its structural features. [, , , ]

Q5: Are there other taxoids found alongside Baccatin IV in yew trees?

A5: Yes, yew trees are a rich source of diverse taxoids. Along with Baccatin IV, researchers have identified several other taxoids, including taxol, 10-deacetyltaxol A, taxinine M, and taxuyunnanine C. [, , , , , ]

Q6: How does the structure of Baccatin IV relate to its biological activity?

A6: While Baccatin IV itself does not exhibit strong anticancer activity, its structure serves as a scaffold for modifications that enhance its activity. The presence of specific functional groups and their spatial arrangement are crucial for binding to its biological target, microtubules. [, ]

Q7: What are the analytical techniques commonly employed for the identification and quantification of Baccatin IV?

A7: Various analytical methods are used for Baccatin IV, including:

Q8: Have there been studies investigating the distribution of Baccatin IV within yew trees?

A8: Yes, researchers have employed techniques like mass spectrometry imaging to visualize the spatial distribution of Baccatin IV and other metabolites within yew tree tissues. These studies revealed that Baccatin IV is primarily located in the cortex of yew twigs. []

Q9: Is Baccatin IV found in all parts of the yew tree?

A9: While present in various parts, the concentration of Baccatin IV and other taxanes can vary significantly between different parts of the yew tree. For example, studies have shown differences in taxoid composition between the heartwood and other parts of Taxus yunnanensis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/no-structure.png)

![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride](/img/structure/B1151771.png)

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)

![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)

![(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151776.png)